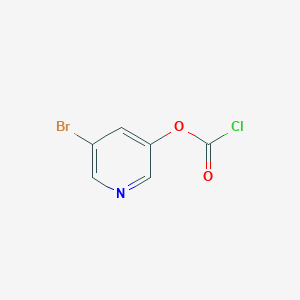![molecular formula C11H15N3S B13227513 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyrimidine ring attached via a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with pyrimidine-2-thiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The bicyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their bicyclic structures.
Thiazole derivatives: Contain a sulfur atom and a nitrogen-containing ring, similar to the pyrimidine-thiol linkage.
Bicyclic amines: Compounds like tropane and its derivatives have a similar bicyclic structure but lack the pyrimidine ring.
Uniqueness
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic amine structure with a pyrimidine-thiol linkage. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
3-pyrimidin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3S/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8/h1,4-5,8-10,14H,2-3,6-7H2 |
InChI 键 |
LZKWZASHCZDWFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2)SC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


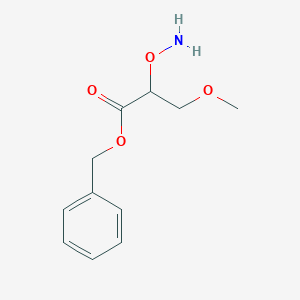
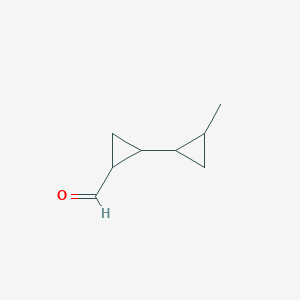
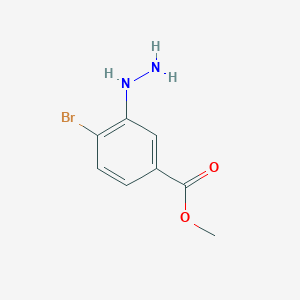




![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
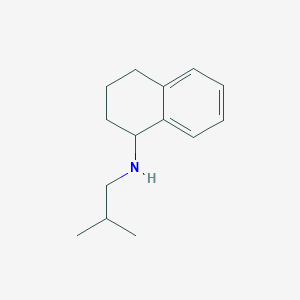

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
